molecular formula C26H44NNaO6S B3025760 2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt CAS No. 2410279-82-0

2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

Cat. No. B3025760
M. Wt: 525.7 g/mol
InChI Key: YXHRQQJFKOHLAP-YPYHFUETSA-M
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Description

The compound “2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt” is a complex organic molecule. It has a molecular formula of C26H45NO6S . This compound is also known as Ethanesulfonic acid, 2-(((3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl)amino)- .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including hydroxyl, carboxyl, and amino groups . The structure includes a steroid nucleus (cholan), indicating its relation to bile acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 499.7036 and a density of 1.216g/cm3 . The compound also has a refractive index of 1.552 .

Scientific Research Applications

Hydrogen-Bonded Aggregations

Research into oxo-cholic acids, structurally related to the compound , has focused on their crystal structures and supramolecular architectures. These studies are significant for understanding the efficient crystal aggregations and variety of supramolecular architectures formed by these compounds. For instance, Bertolasi et al. (2005) examined the crystal structures of several oxo-cholic acids, revealing insights into their hydrogen bond networks and packing motifs (Bertolasi et al., 2005).

Synthesis for Bile Acid Biosynthesis Studies

Kurosawa et al. (2001) synthesized CoA esters of oxo-cholestan acids, closely related to the compound , for studying beta-oxidation in bile acid biosynthesis. This type of research is crucial for understanding the metabolic pathways and enzymatic activities involved in bile acid formation (Kurosawa et al., 2001).

Comparative Studies of Bile Salts

The study of bile salts, including those structurally similar to the compound , offers insights into evolutionary biology and biochemical pathways. For example, Haslewood and Tökes (1972) conducted comparative studies on bile salts from various species, providing valuable information on the structural diversity and evolutionary aspects of these compounds (Haslewood & Tökes, 1972).

Prediction of Hydrogen Bond Networks

Research into the hydrogen bond networks of cholan acids, which are structurally related to the compound , contributes to our understanding of molecular interactions and crystal formation. Jover et al. (2004) successfully predicted the hydrogen bond network of a 3-oxo cholan acid crystal, showcasing the importance of such studies in understanding molecular structures and interactions (Jover et al., 2004).

Bile Acid Metabolism and Synthesis

Studies on the metabolism and synthesis of bile acids, like those related to the compound , are crucial for understanding liver function and digestive processes. Gustafsson (1975) investigated the conversion of trihydroxy cholestanoic acid in rat liver, highlighting the role of enzymes in bile acid metabolism (Gustafsson, 1975).

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHRQQJFKOHLAP-YPYHFUETSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C([C@@H]1O)([2H])[2H])C)[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 2
Reactant of Route 2
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 3
Reactant of Route 3
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 4
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 5
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 6
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

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